molecular formula C18H17N9 B12268412 4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12268412
M. Wt: 359.4 g/mol
InChI Key: VOSIERKWVYQNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions. One common method involves the reaction of 2,4-diaminopyrimidine with 1H-pyrazole-1-carboxaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with 4-(pyrido[3,4-d]pyrimidin-4-yl)piperazine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-4-yl)pyridine: A related compound with similar structural features but different biological activities.

    Pyrido[3,4-d]pyrimidine derivatives: Compounds with variations in the pyridopyrimidine ring, exhibiting diverse chemical and biological properties.

Uniqueness

4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of pyrazole, pyrimidine, and pyridopyrimidine rings. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C18H17N9

Molecular Weight

359.4 g/mol

IUPAC Name

4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C18H17N9/c1-3-24-27(5-1)17-10-16(21-13-22-17)25-6-8-26(9-7-25)18-14-2-4-19-11-15(14)20-12-23-18/h1-5,10-13H,6-9H2

InChI Key

VOSIERKWVYQNMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=NC5=C4C=CN=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.